molecular formula C17H25BrN2O4 B5158778 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate

1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate

Cat. No. B5158778
M. Wt: 401.3 g/mol
InChI Key: VBQSLPCBWWQQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is not fully understood. However, studies have shown that this compound exerts its effects through various pathways. One of the major pathways is the activation of caspase-3 and -9, which leads to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate. One of the major areas of research is the development of novel therapeutics based on this compound. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Moreover, studies are needed to optimize the synthesis method and improve the purity of the compound. Overall, research on 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been reported in various studies. One of the commonly used methods involves the reaction of 2-bromobenzylamine with 4-sec-butylpiperazine in the presence of oxalic acid. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of the oxalate salt of 1-(2-bromobenzyl)-4-sec-butylpiperazine.

Scientific Research Applications

1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and -9. Moreover, this compound has been shown to inhibit the growth of tumor cells in vivo.
Another area of research is the use of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQSLPCBWWQQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid

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